molecular formula C9H9ClN2O2 B3002552 Methyl 1H-indazole-5-carboxylate;hydrochloride CAS No. 2305255-94-9

Methyl 1H-indazole-5-carboxylate;hydrochloride

Cat. No. B3002552
CAS RN: 2305255-94-9
M. Wt: 212.63
InChI Key: XSIPNWKQZSPPPW-UHFFFAOYSA-N
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Description

“Methyl 1H-indazole-5-carboxylate” is a chemical compound with the empirical formula C9H8N2O2 . It has a molecular weight of 176.17 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 1H-indazoles has been a subject of research in recent years . Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “Methyl 1H-indazole-5-carboxylate” can be represented by the SMILES string O=C(OC)C1=CC=C(NN=C2)C2=C1 . The InChI key for this compound is LPLOEZPPYOSNEW-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 1H-indazole-5-carboxylate” are not mentioned in the search results, indazole-containing heterocyclic compounds have been noted for their wide variety of medicinal applications . They have been used in the synthesis of antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Physical And Chemical Properties Analysis

“Methyl 1H-indazole-5-carboxylate” is a solid compound . It has a number of physicochemical properties, including a high GI absorption, BBB permeant, and a consensus Log Po/w of 1.42 .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organ being the respiratory system .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . As such, much effort has been spent in recent years to develop synthetic approaches to indazoles . These compounds can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease , suggesting potential future directions for research and development.

properties

IUPAC Name

methyl 1H-indazole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c1-13-9(12)6-2-3-8-7(4-6)5-10-11-8;/h2-5H,1H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIPNWKQZSPPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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